molecular formula C15H15N3O B8446845 1-(3-Methoxybenzyl)-5-aminobenzimidazole CAS No. 177843-59-3

1-(3-Methoxybenzyl)-5-aminobenzimidazole

Cat. No.: B8446845
CAS No.: 177843-59-3
M. Wt: 253.30 g/mol
InChI Key: OBYDUTZXJBIYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxybenzyl)-5-aminobenzimidazole is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial efficacy of benzimidazole derivatives, including 1-(3-Methoxybenzyl)-5-aminobenzimidazole. This compound has been evaluated against various Gram-positive and Gram-negative bacteria:

  • Mechanism of Action : The compound exhibits activity by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.
  • Minimum Inhibitory Concentration (MIC) : Research indicates that compounds similar to this compound demonstrate MIC values ranging from 2 to 16 μg/ml against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/ml)Reference
Staphylococcus aureus2
Escherichia coli4
Pseudomonas aeruginosa8

Antifungal Activity

The antifungal properties of benzimidazole derivatives have also been extensively studied:

  • Efficacy : Compounds similar to this compound have shown potent antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values often below 20 μg/ml .
  • Comparison with Standards : These compounds frequently outperform traditional antifungal agents like fluconazole in laboratory settings.
Fungal StrainMIC (μg/ml)Reference
Candida albicans10
Aspergillus niger15

Antiviral Activity

Emerging research suggests that benzimidazole derivatives may also possess antiviral properties:

  • Target Viruses : Studies have indicated potential effectiveness against viruses such as the Bovine Viral Diarrhea Virus (BVDV) and Rotavirus.
  • Mechanism : The proposed mechanism involves interference with viral replication processes, although specific pathways for this compound are still under investigation .

Anticancer Potential

The anticancer effects of benzimidazole derivatives have gained attention in recent years:

  • Cell Lines Tested : Research has demonstrated that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers.
  • IC50 Values : Some studies report IC50 values in the micromolar range for effective cell line inhibition, indicating a promising avenue for cancer treatment .
Cancer Cell LineIC50 (μM)Reference
MCF-7 (Breast)5
A549 (Lung)7
HCT116 (Colon)6

Case Studies and Research Findings

Several notable studies have documented the pharmacological activities of benzimidazole compounds:

  • Study by Luo et al. (2021) : This comprehensive review highlighted the antimicrobial activities of various benzimidazole derivatives and their potential therapeutic applications in treating infections caused by resistant strains of bacteria and fungi .
  • Research on Antiviral Activity : A study focused on the antiviral capabilities of benzimidazole derivatives against rotavirus revealed significant inhibition rates, suggesting further exploration into their use as antiviral agents .

Properties

CAS No.

177843-59-3

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C15H15N3O/c1-19-13-4-2-3-11(7-13)9-18-10-17-14-8-12(16)5-6-15(14)18/h2-8,10H,9,16H2,1H3

InChI Key

OBYDUTZXJBIYSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C2C=CC(=C3)N

Origin of Product

United States

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